molecular formula C12H14ClNO2 B180539 Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate CAS No. 175153-38-5

Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate

Cat. No. B180539
M. Wt: 239.7 g/mol
InChI Key: CSBLQYDWEPLAOP-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate” is a chemical compound with the molecular formula C12H14ClNO2 . It is a solid substance and is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for “Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate” is 1S/C12H14ClNO2/c1-16-12(15)10-5-4-9(8-11(10)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 . This indicates the presence of a pyrrolidine ring attached to a benzene ring with a methyl ester group and a chlorine atom.


Physical And Chemical Properties Analysis

“Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate” is a solid substance . It has a molecular weight of 239.7 g/mol . The melting point is between 133 - 135 degrees Celsius .

Scientific Research Applications

Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

The review reported bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The structure–activity relationship (SAR) of the studied compounds was also described .

  • Drug Discovery

    • Application: Pyrrolidine, a component of the compound you mentioned, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Method: The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Results: Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol have been reported .
  • Therapeutic Potential

    • Application: Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
    • Method: The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .
    • Results: These are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
  • Catalytic Asymmetric Grignard Cross-Coupling Reactions

    • Application: (S)-(-)-1-Methyl-2-pyrrolidinemethanol, a compound related to pyrrolidine, is used as a precursor to phosphine ligands for catalytic asymmetric Grignard cross-coupling reactions .
    • Method & Results: Specific methods and results are not provided in the source .
  • Biological Activities of Indole Derivatives

    • Application: Indole derivatives, which are structurally similar to pyrrolidine, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Method & Results: Specific methods and results are not provided in the source .
  • Separation of 4C-Substituted Pyrrolidin-2-One Derivatives

    • Application: 4C-substituted pyrrolidin-2-one derivatives, which are structurally related to pyrrolidine, can be separated using certain chiral stationary phases .
    • Method: The use of amylose-based chiral stationary phases with 5-chloro-2-methylphenylcarbamate or 3-chloro-4-methylphenylcarbamate is recommended .
    • Results: 80% of the studied 4C-substituted pyrrolidin-2-one derivatives were resolved using this method .

Safety And Hazards

“Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate” is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

methyl 2-chloro-4-pyrrolidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-16-12(15)10-5-4-9(8-11(10)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBLQYDWEPLAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377011
Record name Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate

CAS RN

175153-38-5
Record name Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Tsukamoto, H Koshio, S Akamatsu… - Bioorganic & medicinal …, 2008 - Elsevier
The present work describes the discovery of novel series of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepine-5-ylidene)acetamide derivatives as arginine vasopressin (AVP) V 2 …
Number of citations: 12 www.sciencedirect.com

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